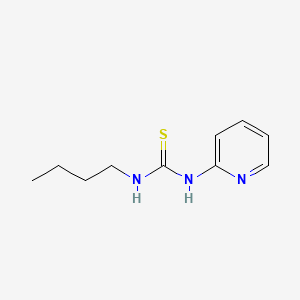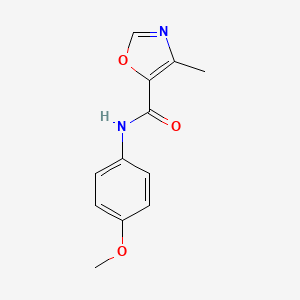
2,4-Dimethylhept-2-enal
Übersicht
Beschreibung
2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a double bond located at the second carbon atom and two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethylhept-2-enal can be synthesized through various synthetic routes. One common method involves the cross-aldol condensation reaction of 2-methylpentanal with propanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4-dimethylhept-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 2,4-Dimethylheptanoic acid.
Reduction: 2,4-Dimethylhept-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylhept-2-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in the study of aldol condensation reactions and their mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylhept-2-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylhept-2-enal can be compared with other similar compounds, such as:
2,4-Dimethylheptane: A saturated hydrocarbon with similar carbon chain length but lacking the aldehyde group and double bond.
2,4-Dimethylhex-2-enal: A similar aldehyde with a shorter carbon chain.
2,6-Dimethylhept-2-enal: Another isomer with the same molecular formula but different placement of methyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
85136-08-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-2,4-dimethylhept-2-enal |
InChI |
InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+ |
InChI-Schlüssel |
OHHBZXXERXNTNR-RMKNXTFCSA-N |
SMILES |
CCCC(C)C=C(C)C=O |
Isomerische SMILES |
CCCC(C)/C=C(\C)/C=O |
Kanonische SMILES |
CCCC(C)C=C(C)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














